Tosufloxacina

Descripción general

Descripción

Tosufloxacin (TFLX) is a synthetic quinolone antibiotic used in laboratory experiments to treat bacterial infections. It is a broad-spectrum antibiotic, meaning it is effective against a wide range of bacteria. TFLX is an important tool in the study of bacterial physiology, providing researchers with an effective way to study the effects of antibiotics on bacterial populations.

Aplicaciones Científicas De Investigación

Actividad antipersistente contra Staphylococcus aureus

Tosufloxacina se ha identificado como altamente activa contra persistentes de Staphylococcus aureus. En una prueba de biblioteca de fármacos clínicos, se encontró que erradicaba completamente los persistentes de S. aureus in vitro en 2 días, lo cual es significativo considerando el desafío que representan los persistentes debido a su resistencia fenotípica .

Tratamiento de infecciones del tracto urinario (ITU)

La investigación ha demostrado que this compound puede erradicar eficazmente persistentes de Escherichia coli uropatógena. Esto es particularmente importante para las ITU, donde los antibióticos actuales pueden no eliminar las infecciones persistentes. La capacidad de this compound para eliminar completamente los persistentes de E. coli in vitro en 3 días sugiere su potencial para desarrollar tratamientos más efectivos para las ITU .

Actividad contra bacterias gramnegativas

This compound ha demostrado eficacia contra persistentes de bacterias grampositivas y gramnegativas. Esta actividad de amplio espectro es crucial, ya que puede conducir al desarrollo de tratamientos para una variedad de infecciones bacterianas persistentes .

Actividad bactericida in vivo

Los estudios in vivo han demostrado que this compound exhibe una actividad bactericida significativa contra biopelículas de Pseudomonas aeruginosa. Esto es notable porque las biopelículas son comunidades bacterianas complejas que son notoriamente difíciles de tratar debido a su resistencia a los antibióticos .

Potencial para la reutilización

La capacidad de this compound para actuar contra persistentes bacterianos sugiere su potencial para ser reutilizada como tratamiento para infecciones que son difíciles de erradicar con los antibióticos actuales. Esto podría conducir a nuevas estrategias terapéuticas para el manejo de infecciones crónicas y recurrentes .

Importancia estructural

La estructura de this compound, particularmente la presencia del grupo 2,4-difluorofenilo en la posición N-1, puede estar asociada con su alta actividad antipersistente. Comprender esta importancia estructural podría guiar el diseño de nuevos antibióticos con mayor eficacia contra persistentes bacterianos .

Mecanismo De Acción

Target of Action

Tosufloxacin primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair .

Mode of Action

Tosufloxacin inhibits the activity of DNA gyrase and topoisomerase IV . By doing so, it prevents the uncoiling of supercoiled DNA during replication or transcription . This inhibition disrupts normal bacterial cell division .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with the bacterial dna synthesis pathway by inhibiting dna gyrase and topoisomerase iv .

Pharmacokinetics

Like other fluoroquinolones, it is expected to have concentration-dependent killing and prolonged post-antibiotic effect .

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by Tosufloxacin leads to the disruption of bacterial DNA replication and transcription . This results in the inhibition of bacterial cell division and ultimately leads to bacterial cell death .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Tosufloxacin has been found to be extremely effective in treating several bacterial infections . It interacts with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . The interaction inhibits these enzymes, thereby preventing bacterial replication .

Cellular Effects

Tosufloxacin has shown significant bactericidal activity against Pseudomonas aeruginosa, a common bacterial pathogen . It has been found to be effective against the preformed biofilms of P. aeruginosa at concentrations of 2–4 μM . It also exhibits bactericidal efficacy against CCCP-induced P. aeruginosa persister cells .

Molecular Mechanism

The molecular mechanism of Tosufloxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, Tosufloxacin prevents the supercoiling of bacterial DNA, a crucial step in DNA replication. This inhibition disrupts bacterial replication, leading to the death of the bacterial cell .

Temporal Effects in Laboratory Settings

In laboratory settings, Tosufloxacin has shown increased body weights after administration, without any long-term effects . Behavioral analysis suggested alterations in anxiety-like behaviors and memory recall dysregulation .

Dosage Effects in Animal Models

In animal models, Tosufloxacin was administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks during the developmental period . The results showed increased body weights after Tosufloxacin administration, without any long-term effects .

Metabolic Pathways

As a fluoroquinolone, it is likely to undergo hepatic metabolism, similar to other drugs in this class .

Propiedades

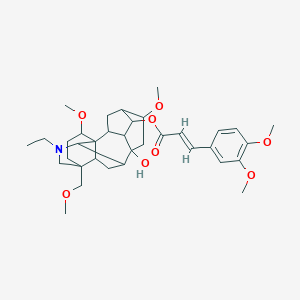

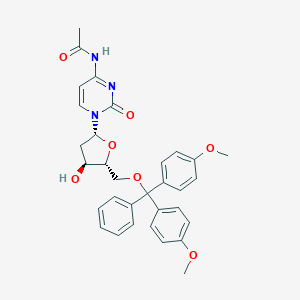

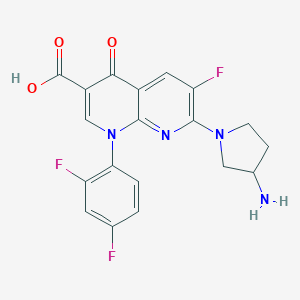

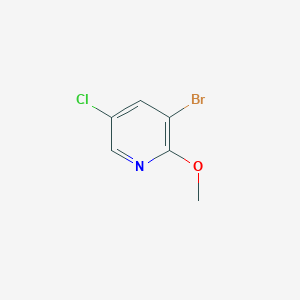

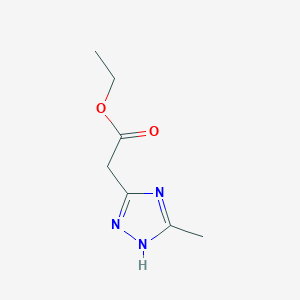

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFMDMBOJLQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100490-94-6 (4-toluene sulfonate) | |

| Record name | Tosufloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044135 | |

| Record name | Tosufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100490-36-6 | |

| Record name | Tosufloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosufloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosufloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tosufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Tosufloxacin?

A1: Tosufloxacin, like other quinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [, , , , , ] These enzymes are essential for bacterial DNA replication, transcription, and repair. [, , , , , ] By inhibiting these enzymes, Tosufloxacin disrupts bacterial DNA synthesis and leads to bacterial cell death. [, , , , , ]

Q2: How does Tosufloxacin's interaction with bacterial outer membrane differ from other fluoroquinolones?

A2: Studies suggest that Tosufloxacin may predominantly utilize a non-porin pathway to permeate the bacterial outer membrane, potentially through phospholipid bilayers. [, ] This differs from some other fluoroquinolones, which primarily utilize porin channels. [, ] This characteristic might contribute to its activity against certain resistant strains. [, ]

Q3: Does Tosufloxacin exhibit activity against intracellular bacteria?

A3: Yes, Tosufloxacin demonstrates potent intracellular bactericidal activity, likely due to its ability to effectively penetrate human cells. [] In studies using human lung fibroblast cells infected with Salmonella enteritidis, Tosufloxacin showed superior suppression of intracellular bacterial growth compared to ofloxacin and norfloxacin. [] This intracellular activity is attributed both to its intrinsic antibacterial potency and its efficient cellular penetration. []

Q4: What is the molecular formula and weight of Tosufloxacin?

A4: The molecular formula of Tosufloxacin is C19H17F3N4O3S. Its molecular weight is 438.43 g/mol. []

Q5: How stable is Tosufloxacin under different conditions, and what are the formulation strategies used to enhance its stability and bioavailability?

A5: Tosufloxacin tosylate compositions have been developed to improve stability and dissolution rate. [] One formulation incorporates excipients like starch, hydroxypropyl cellulose derivatives, sodium carboxymethyl starch, silicon dioxide, and magnesium stearate. [] This formulation showed enhanced stability and a faster disintegration time compared to formulations using crude Tosufloxacin tosylate. [] Another approach utilizes aluminum potassium sulfate dodecahydrate as a co-solvent in eye drop formulations to increase Tosufloxacin tosylate solubility and improve solution stability. []

Q6: What is the impact of Tosufloxacin tosylate's water solubility on its formulation, and how is this addressed?

A6: Tosufloxacin tosylate's low water solubility poses challenges for intravenous formulation development. [] To overcome this, a prodrug, A-71497 (3-formyl derivative of Tosufloxacin), was synthesized. [] A-71497 demonstrates improved water solubility and effectively delivers Tosufloxacin into the bloodstream after oral, subcutaneous, and intravenous administration in animal models. []

Q7: What are the primary pharmacokinetic parameters of Tosufloxacin?

A7: In a bioequivalence study in healthy Chinese volunteers, Tosufloxacin demonstrated a half-life (t1/2) of 5.17 ± 1.96 hours after oral administration of 0.3 g Tosufloxacin tablets. [] The time to reach maximum concentration (tmax) was 0.89 ± 0.19 hours, with a maximum concentration (Cmax) of 0.53 ± 0.09 µg/mL. [] The area under the curve from 0 to 24 hours (AUC0-24h) and the area under the curve from 0 to infinity (AUC0→∞) were 1.75 ± 0.67 µg·h·mL-1 and 1.98 ± 0.74 µg·h·mL-1, respectively. []

Q8: Is Tosufloxacin a substrate for P-glycoprotein?

A8: Yes, studies suggest that Tosufloxacin is likely a substrate for P-glycoprotein (P-gp), an efflux transporter protein. [] This interaction was demonstrated in a human colon adenocarcinoma cell line (Caco-2) monolayer model, where Tosufloxacin transport was significantly affected by the P-gp inhibitor ketoconazole. []

Q9: How does the in vitro activity of Tosufloxacin compare to other quinolones against common bacterial pathogens?

A9: Tosufloxacin exhibits potent in vitro activity against a wide range of bacterial species. [, , , , , , ] It shows comparable or superior activity to ciprofloxacin and other quinolones against many gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. [, , , , , , ] It demonstrates good activity against Haemophilus influenzae, Moraxella catarrhalis, and Neisseria gonorrhoeae. [, , , , , , ] While Tosufloxacin is active against Pseudomonas aeruginosa, its activity might be slightly lower compared to some other quinolones like ciprofloxacin. [, , , , , , ] Notably, Tosufloxacin exhibits excellent in vitro activity against anaerobic bacteria, often surpassing other tested quinolones. [, ]

Q10: Has the efficacy of Tosufloxacin been evaluated in animal models of infection?

A10: Yes, Tosufloxacin has demonstrated efficacy in various animal models of bacterial infections. [, , ] In a rat model of intra-abdominal infection, Tosufloxacin alone, and in combination with metronidazole, significantly reduced mortality and improved cure rates compared to untreated controls. [] The Tosufloxacin-metronidazole combination showed comparable efficacy to the gentamicin-metronidazole combination. []

Q11: What are the known mechanisms of resistance to Tosufloxacin?

A11: Resistance to Tosufloxacin, like other quinolones, can arise from mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC). [, ] These mutations typically occur within the quinolone resistance-determining regions (QRDR) of these genes and reduce the binding affinity of the drug to the enzyme. [, ] Another mechanism of resistance involves active efflux pumps, which can extrude Tosufloxacin from bacterial cells, decreasing its intracellular concentration and efficacy. [, ]

Q12: What analytical techniques are commonly employed to determine Tosufloxacin concentrations?

A13: High-performance liquid chromatography (HPLC) is frequently used to determine Tosufloxacin concentrations in various matrices, including plasma. [, , ] A common approach involves using a reversed-phase C18 column with UV detection at a wavelength of 269 nm. [] To improve the accuracy and sensitivity of the analysis, a column-switching technique can be employed to separate Tosufloxacin from interfering compounds in plasma samples. []

Q13: Are there alternative analytical methods for quantifying Tosufloxacin?

A14: Yes, a fluorescence-based method has been developed for Tosufloxacin determination. [] This method takes advantage of the enhanced fluorescence of Tosufloxacin Tosylate in the presence of aluminum ions (Al3+) in a sodium acetate-acetic acid buffer solution. [] This approach offers a simple and rapid alternative to HPLC for certain applications. []

Q14: What types of bacterial infections has Tosufloxacin been investigated for in clinical settings?

A14: Tosufloxacin has been clinically evaluated for treating various bacterial infections, including:

- Respiratory tract infections: acute bronchitis, pneumonia [, , , ]

- Urinary tract infections: acute uncomplicated cystitis, pyelonephritis [, , ]

- Nongonococcal urethritis, including Chlamydia trachomatis []

- Other infections: intra-abdominal infections, hepatobiliary infections, gastrointestinal infections [, ]

Q15: Has Tosufloxacin been investigated for its efficacy in treating macrolide-resistant Mycoplasma pneumoniae infections?

A16: Yes, clinical studies have explored the use of Tosufloxacin in treating macrolide-resistant Mycoplasma pneumoniae pneumonia in pediatric patients. [, ] While Tosufloxacin demonstrated some efficacy, minocycline showed superior clinical outcomes in these studies. [, ]

Q16: What is the clinical significance of Tosufloxacin's activity against biofilm-forming bacteria?

A17: Tosufloxacin's ability to eradicate biofilm-forming bacteria, particularly nontypeable Haemophilus influenzae, holds promise for treating challenging infections like otitis media. [] Biofilms, being notoriously resistant to conventional antibiotic therapy, contribute to treatment failures and recurrent infections. [] Tosufloxacin's efficacy against biofilms in vitro suggests its potential as an alternative treatment strategy for these infections. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)

![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)